Metoprolol

Cardiovascular Pharmacology Receptor Binding Assay Beta-Blocker Selectivity

Metoprolol is the β1-antagonist of choice when moderate, quantifiable cardioselectivity is required—its ~5-fold β1/β2 selectivity ratio creates a graded experimental window for assessing β2-mediated confounders at therapeutic concentrations, unlike the steeper selectivity of bisoprolol. As a prototypical CYP2D6 probe substrate, it delivers a 5-fold systemic exposure difference between poor and normal metabolizers, making it indispensable for PBPK model validation and drug-gene interaction studies. The well-characterized pharmacokinetic divergence between immediate-release tartrate and extended-release succinate salt forms—including 3- to 4-fold higher trough concentrations for the succinate form—provides a benchmark dataset for IVIVC development and controlled-release formulation assessment. Procure the free base for maximum formulation flexibility.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 51384-51-1
Cat. No. B1676517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol
CAS51384-51-1
SynonymsBeloc Duriles
Beloc-Duriles
Betaloc
Betaloc Astra
Betaloc-Astra
Betalok
CGP 2175
CGP-2175
CGP2175
H 93 26
H 93-26
H 9326
Lopressor
Metoprolol
Metoprolol CR XL
metoprolol CR-XL
metoprolol succinate
Metoprolol Tartrate
Seloken
Spesicor
Spesikor
Toprol
Toprol XL
Toprol-XL
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O
InChIInChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
InChIKeyIUBSYMUCCVWXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (tartrate form)
Solubility (mg/ml) @ 25 °C: water >1000;  methanol >500;  chloroform 496;  acetone 1.1;  acetonitrile 0.89;  hexane 0.001;  UV max (water): 223 nm (E 23400) /Tartrate/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metoprolol (CAS 51384-51-1): A Cardioselective β1-Adrenergic Blocker for Research and Formulation Development


Metoprolol (CAS 51384-51-1) is an orally active, cardioselective β1-adrenergic receptor antagonist belonging to the class of beta-blockers [1]. It exhibits quantifiable selectivity for the β1 adrenoceptor subtype over β2 and β3, with log Kd values of −7.26±0.07, −6.89±0.09, and −5.16±0.12, respectively, as determined in radioligand binding assays . Metoprolol is approved for clinical use in hypertension, angina pectoris, and heart failure, and is available in two primary salt forms—tartrate (immediate-release) and succinate (extended-release)—each possessing distinct pharmacokinetic profiles that critically influence its research and therapeutic application [2].

Why Metoprolol (CAS 51384-51-1) Cannot Be Substituted Without Quantifying β1-Selectivity, Pharmacokinetic Variability, and Salt-Form Specificity


Generic substitution among beta-blockers or even between metoprolol salt forms is scientifically unsound without explicit quantification of three key differentiators. First, β1-selectivity is not a binary property but a graded, concentration-dependent attribute that varies significantly across agents; metoprolol's β1/β2 selectivity ratio of approximately 5-fold is notably lower than bisoprolol's 15-fold ratio [1], directly impacting the risk of β2-mediated bronchospasm and metabolic effects at therapeutic plasma concentrations [2]. Second, metoprolol is a high-hepatic-extraction drug metabolized primarily by the polymorphic CYP2D6 enzyme, resulting in up to a 5-fold difference in systemic exposure between poor and normal metabolizers—a level of interindividual pharmacokinetic variability not shared by renally cleared beta-blockers such as atenolol [3]. Third, the immediate-release tartrate and extended-release succinate formulations are not bioequivalent in their plasma concentration-time profiles, with the succinate formulation producing 3- to 4-fold higher trough concentrations and an 8–9 hour longer mean residence time [4]. These distinctions necessitate compound-specific evidence for any scientific or industrial procurement decision.

Metoprolol (CAS 51384-51-1): Comparative Quantitative Evidence for Informed Research and Procurement


Quantifying β1-Selectivity: Metoprolol vs. Bisoprolol vs. Atenolol in Recombinant Human Adrenoceptors

Metoprolol exhibits approximately 5-fold selectivity for β1-adrenoceptors over β2- and β3-adrenoceptors in recombinant human COS-7 cell membranes. In a direct comparative radioligand binding study, metoprolol and atenolol were both approximately 5-fold selective for β1 versus β2 and β3, whereas bisoprolol was ∼15-fold selective for β1 versus β2 and ∼31-fold selective for β1 versus β3 [1]. Carvedilol was nonselective for any β-adrenoceptor subtype. This graded selectivity, quantified by Ki values of 47 nM for β1, 2,730 nM for β2, and >10,000 nM for β3 in CHO cells [2], defines the therapeutic index for cardioselectivity and the threshold plasma concentration above which β2 blockade becomes clinically significant.

Cardiovascular Pharmacology Receptor Binding Assay Beta-Blocker Selectivity

Metoprolol Formulation Differentiation: Extended-Release Succinate vs. Immediate-Release Tartrate Pharmacokinetic Profiles

Metoprolol succinate (CR/ZOK) extended-release and metoprolol tartrate immediate-release formulations are not bioequivalent in their steady-state plasma concentration profiles. In a crossover study of 18 healthy male subjects, once-daily metoprolol CR/ZOK (95 mg succinate) produced 3- to 4-fold higher trough plasma concentrations, an 8–9 hour longer mean residence time, and approximately 20% lower relative bioavailability compared to the immediate-release tartrate tablet (100 mg) [1]. The steady-state plasma concentrations varied less throughout the day with the CR formulation, and a significantly greater beta-blocking effect was achieved 24 hours post-dose with CR compared to once-daily dosing with tartrate tablets [2].

Pharmacokinetics Controlled Release Bioavailability

Interindividual Pharmacokinetic Variability: CYP2D6 Genotype-Dependent Metoprolol Exposure

Metoprolol is extensively metabolized by the polymorphic CYP2D6 enzyme, resulting in a 5-fold higher systemic exposure in CYP2D6 poor metabolizers (PMs) compared to normal metabolizers (NMs) [1]. Approximately 5.7% of the US population are PMs, and co-administration of CYP2D6 inhibitors can induce phenoconversion, causing NMs to exhibit PM-like metoprolol exposure [1]. This level of genotype-driven pharmacokinetic variability is a defining characteristic of metoprolol and distinguishes it from beta-blockers with low hepatic extraction or predominant renal clearance, such as atenolol (∼90% excreted unchanged in urine) and nadolol.

Pharmacogenomics CYP2D6 Drug Metabolism

Clinical Mortality Outcomes: Metoprolol Tartrate vs. Carvedilol in Heart Failure (COMET Trial)

The Carvedilol Or Metoprolol European Trial (COMET), a randomized, double-blind, parallel-group study of 3,029 patients with chronic heart failure (NYHA Class II–IV, LVEF ≤35%), directly compared metoprolol tartrate (target dose 50 mg twice daily) with carvedilol (target dose 25 mg twice daily). Carvedilol significantly reduced all-cause mortality compared to metoprolol tartrate: relative risk (RR) 0.836 (95% CI 0.74–0.94; P = 0.0042) [1]. This translates to a 16.4% relative reduction in mortality risk with carvedilol over metoprolol tartrate in this patient population.

Heart Failure Clinical Trial Mortality

Real-World Heart Failure Outcomes: Metoprolol Succinate vs. Bisoprolol and Carvedilol

A multinational registry analysis of 6,010 outpatients with stable chronic heart failure and reduced ejection fraction compared mortality outcomes among patients prescribed bisoprolol, carvedilol, or metoprolol succinate. In univariable analysis of the general sample (26,963 patient-years of follow-up), both bisoprolol and carvedilol were associated with lower mortality compared to metoprolol succinate: hazard ratio (HR) 0.80 (95% CI 0.71–0.91, P < 0.01) for bisoprolol and HR 0.86 (95% CI 0.78–0.94, P < 0.01) for carvedilol [1]. However, after propensity score matching, no significant differences were observed, suggesting that patient selection factors contribute to apparent outcome differences.

Heart Failure Comparative Effectiveness Real-World Evidence

Evidence-Based Application Scenarios for Metoprolol (CAS 51384-51-1) in Research and Industrial Workflows


Cardiovascular Pharmacology Studies Requiring Intermediate β1-Selectivity with Quantifiable β2 Spillover

Investigators seeking a beta-blocker with moderate β1-selectivity (approximately 5-fold over β2) and a well-characterized concentration-dependent loss of selectivity should procure metoprolol. Its binding profile (β1 Ki = 47 nM; β2 Ki = 2,730 nM) [1] provides a graded, quantifiable window for studying the functional consequences of β2-adrenoceptor blockade at therapeutic plasma concentrations exceeding 300 nmol/L [2]. This property makes metoprolol particularly suitable for ex vivo organ bath experiments and in vivo models where partial β2 antagonism is either a desired experimental variable or a measurable confounder.

Pharmacogenomic Research and CYP2D6 Drug-Drug Interaction (DDI) Modeling

Metoprolol is a prototypical CYP2D6 probe substrate for pharmacogenomic studies and physiologically based pharmacokinetic (PBPK) modeling of drug-gene interactions. The 5-fold difference in systemic exposure between CYP2D6 poor and normal metabolizers [1] provides a robust dynamic range for validating in vitro-in vivo extrapolation (IVIVE) models, assessing phenoconversion by co-administered CYP2D6 inhibitors, and developing genotype-guided dosing algorithms. Its extensive first-pass metabolism and saturable hepatic extraction further make it a valuable tool for investigating nonlinear pharmacokinetics in hepatic impairment models.

Formulation Development and In Vitro-In Vivo Correlation (IVIVC) for Extended-Release Oral Dosage Forms

The well-documented pharmacokinetic differences between metoprolol tartrate immediate-release and metoprolol succinate extended-release formulations—including 3- to 4-fold higher trough concentrations, 8–9 hour longer mean residence time, and 20% lower relative bioavailability for the CR formulation [1]—make metoprolol an ideal model compound for developing and validating in vitro-in vivo correlations (IVIVC). Its Biopharmaceutics Classification System (BCS) Class I designation (high solubility, high permeability) combined with extensive first-pass metabolism provides a challenging yet well-characterized test case for controlled-release technology assessment and generic product bioequivalence studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.